3,10-Dinitrophenanthrene

Description

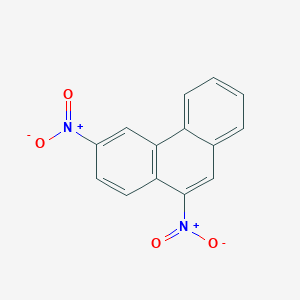

Structure

3D Structure

Properties

CAS No. |

159092-73-6 |

|---|---|

Molecular Formula |

C14H8N2O4 |

Molecular Weight |

268.22 g/mol |

IUPAC Name |

3,10-dinitrophenanthrene |

InChI |

InChI=1S/C14H8N2O4/c17-15(18)10-5-6-12-13(8-10)11-4-2-1-3-9(11)7-14(12)16(19)20/h1-8H |

InChI Key |

DQBMGNWHYUFBJA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(C3=C2C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=C2C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Other CAS No. |

159092-73-6 |

Synonyms |

3,10-DINITROPHENANTHRENE |

Origin of Product |

United States |

Synthetic Methodologies and Isolation Strategies for 3,10 Dinitrophenanthrene

2 Reductive Cyclization Strategies in Phenanthrene (B1679779) Ring Formation

Reductive cyclization is a pivotal strategy for the formation of the phenanthrene ring from 2,2'-disubstituted biphenyls. In the context of synthesizing 3,10-dinitrophenanthrene, this typically involves the reductive coupling of the functional groups at the 2 and 2' positions of the biphenyl (B1667301) precursor.

One of the prominent methods for achieving this transformation is the Cadogan reductive cyclization. While traditionally used for the synthesis of carbazoles from o-nitrobiphenyls, the principles of this reaction can be adapted for the formation of other ring systems. The reaction generally involves the use of a trivalent phosphorus reagent, such as a trialkyl phosphite, which acts as a deoxygenating agent to facilitate the cyclization of the nitro-substituted precursor.

In a typical procedure for the synthesis of a phenanthrene derivative via this route, the dinitro-substituted biphenyl precursor, such as 4,4'-dinitrodiphenic acid, would be subjected to reductive conditions. This process would involve the reduction of the nitro groups and the subsequent cyclization of the resulting amino functionalities with the adjacent carboxylic acid groups to form a lactam, or through other intramolecular condensations to build the central ring. The specific conditions, including the choice of reducing agent and reaction temperature, are critical for achieving the desired cyclization and avoiding the formation of unwanted side products.

The initial product of such a cyclization of 4,4'-dinitrodiphenic acid would likely be a dinitrophenanthrene-9,10-dione derivative. Subsequent reduction of the dione (B5365651) functionality would then yield the final 3,10-dinitrophenanthrene.

| Reaction Step | Reactants | Reagents and Conditions | Product |

| Biphenyl Formation | 2-Bromo-5-nitrobenzoic acid | Copper catalyst, high temperature (Ullmann coupling) | 4,4'-Dinitrodiphenic acid |

| Reductive Cyclization | 4,4'-Dinitrodiphenic acid | Trivalent phosphorus reagent (e.g., triethyl phosphite), heat | 3,10-Dinitrophenanthrene-9,10-dione intermediate |

| Reduction | 3,10-Dinitrophenanthrene-9,10-dione intermediate | Reducing agent (e.g., NaBH4, H2/Pd) | 3,10-Dinitrophenanthrene |

Advanced Characterization and Spectroscopic Analysis of 3,10 Dinitrophenanthrene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3,10-dinitrophenanthrene, both proton (¹H) and carbon-13 (¹³C) NMR would provide critical information for structural confirmation.

Proton NMR (¹H NMR) for Positional Assignment and Structural Elucidation

¹H NMR spectroscopy would be instrumental in confirming the substitution pattern of the dinitrophenanthrene isomer. The phenanthrene (B1679779) core has a unique set of protons, and the introduction of two nitro groups at the 3- and 10-positions would significantly influence the chemical shifts of the remaining aromatic protons. The electron-withdrawing nature of the nitro groups would cause a downfield shift (to a higher ppm value) for protons located ortho and para to their positions. The specific coupling patterns (splitting of signals) between adjacent protons would be key to definitively assigning each proton to its position on the phenanthrene ring, thereby confirming the 3,10-substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound.

Electron Impact Mass Spectrometry (EI-MS) for Molecular Weight Determination

In Electron Impact Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The primary piece of information obtained for 3,10-dinitrophenanthrene would be the molecular ion peak (M⁺), which corresponds to the exact molecular weight of the compound (C₁₄H₈N₂O₄). The fragmentation pattern observed in the mass spectrum would also be characteristic. Typical fragmentations for nitroaromatic compounds include the loss of NO₂ (mass = 46) and NO (mass = 30) groups, which would result in prominent fragment ions in the spectrum, further corroborating the structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Modes Analysis of Nitro and Aromatic Moieties

The IR spectrum of 3,10-dinitrophenanthrene would be dominated by characteristic absorption bands corresponding to the vibrations of its functional groups. The nitro (NO₂) groups would exhibit strong, distinct absorption bands for symmetric and asymmetric stretching vibrations, typically appearing in the regions of 1300-1400 cm⁻¹ and 1500-1600 cm⁻¹, respectively. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would cause a series of sharp bands in the 1400-1600 cm⁻¹ region. The specific pattern of out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region would also provide valuable information about the substitution pattern on the aromatic rings.

Theoretical and Computational Investigations of 3,10 Dinitrophenanthrene

Quantum Chemical Calculation Methodologies

Quantum chemical calculations serve as powerful tools to predict and analyze the molecular properties of complex organic compounds. Methodologies range from highly accurate but computationally expensive ab initio calculations to more efficient semi-empirical and density functional theory approaches. wikipedia.org

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of polycyclic aromatic hydrocarbons like phenanthrene (B1679779) and its derivatives. yu.edu.jo This approach is favored for its balance of accuracy and computational efficiency. nih.gov A common implementation for studying such molecules is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, often paired with a basis set like 6-31G(d,p). yu.edu.jo

DFT calculations are used to optimize the molecular geometry and to determine various electronic properties. mdpi.comresearchgate.net For dinitrophenanthrene isomers, DFT has been employed to calculate total energy, the energies of frontier molecular orbitals, and the electronic energy gap. yu.edu.jo These calculations have shown that the addition of nitro groups significantly affects the electronic structure of the parent phenanthrene molecule. yu.edu.jo

Semi-empirical quantum chemistry methods are derived from the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify calculations. wikipedia.org These methods are significantly faster than ab initio calculations, making them suitable for very large molecules. nih.gov

One of the most widely used semi-empirical methods is Austin Model 1 (AM1). uni-muenchen.de AM1 is based on the Neglect of Diatomic Differential Overlap (NDDO) integral approximation. uni-muenchen.deuomustansiriyah.edu.iq The method is parameterized by fitting its results to experimental data, such as heats of formation, to improve its predictive accuracy. wikipedia.org AM1 has been noted as an improvement over its predecessor (MNDO) and provides an accurate treatment for specific molecular features, including nitro compounds. uomustansiriyah.edu.iq These methods are valuable for correlating calculated electronic properties with observable chemical behavior. ucsb.edu

Chemical Reactivity Indices from Computational Models

Computational models provide significant insights into the chemical behavior of molecules through the calculation of various reactivity indices. These descriptors, derived from density functional theory (DFT), help in understanding the stability and reactivity of chemical species.

Chemical hardness (η) and its inverse, chemical softness (S), are fundamental concepts in chemical reactivity theory. Hardness is a measure of a molecule's resistance to change in its electron distribution, while softness indicates its polarizability. ias.ac.in Molecules with a large gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are considered hard, implying lower reactivity. Conversely, soft molecules have a small HOMO-LUMO gap and are generally more reactive. ias.ac.in

A theoretical study using density functional theory (DFT) with the B3LYP/6-31G (d, p) basis set was conducted to analyze the effect of nitro group substitution on the electronic properties of phenanthrene. yu.edu.jo The study found that the introduction of two nitro groups to the phenanthrene structure slightly lowers both the hardness and softness values compared to the parent phenanthrene molecule. yu.edu.jo The investigation of various dinitrophenanthrene isomers revealed that the electronic properties, including hardness and softness, are largely independent of the specific positions of the nitro groups on the phenanthrene ring. yu.edu.jo

| Compound | Calculated Hardness (H) | Calculated Softness (S) |

|---|---|---|

| Phenanthrene | Higher Value | Higher Value |

| Dinitrophenanthrene | Slightly Lower Value | Slightly Lower Value |

Electron Transfer Dynamics in Dinitrophenanthrene Systems

The presence of electron-withdrawing nitro groups on the phenanthrene backbone significantly influences the electron transfer properties of the molecule.

A well-established principle in electrochemistry and computational chemistry is the linear correlation between the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the reduction potential (E1/2) of a molecule. nih.govnih.gov A lower LUMO energy indicates a greater ability of the molecule to accept an electron, which corresponds to a more positive reduction potential, making the molecule easier to reduce. nih.gov This relationship is crucial for predicting the electrochemical behavior of new molecules. nih.govnih.gov

Computational studies on various organic molecules, including polycyclic aromatic hydrocarbons, have demonstrated strong linear correlations between DFT-calculated LUMO energies and experimentally determined reduction potentials. nih.gov For nitro-containing aromatic compounds, which are known to have exothermic reduction potentials, the LUMO energy is a key indicator of their electron-accepting capacity. dovepress.com

| Compound | Calculated LUMO Energy (eV) | Relative Reduction Potential |

|---|---|---|

| Phenanthrene | Higher Energy | More Difficult to Reduce |

| Dinitrophenanthrene | Lower Energy | Easier to Reduce |

Intramolecular electron transfer (IET) is a fundamental process in many chemical and biological systems, where an electron moves from a donor part of a molecule to an acceptor part. In 3,10-dinitrophenanthrene, the phenanthrene ring system can be considered the electron-donating backbone, while the two nitro (-NO2) groups are strong electron-withdrawing groups, acting as acceptors.

Computational studies on donor-acceptor molecules often utilize DFT and time-dependent DFT (TD-DFT) to analyze the nature of electronic transitions. mdpi.com The introduction of strong electron-withdrawing groups like nitro substituents onto an aromatic system can lead to the formation of charge-transfer states upon electronic excitation. researchgate.net In such a state, there is a significant displacement of electron density from the aromatic ring to the nitro groups.

While specific computational studies detailing the intramolecular electron transfer dynamics exclusively for 3,10-dinitrophenanthrene are not extensively documented in the reviewed literature, the principles from studies on similar substituted aromatic systems are applicable. The analysis of HOMO and LUMO distributions provides insight into IET. For nitroaromatic compounds, the HOMO is typically localized on the aromatic ring, while the LUMO is concentrated on the nitro groups. researchgate.net This separation of frontier orbitals indicates a high probability of charge transfer from the phenanthrene moiety to the nitro groups upon excitation, a key characteristic of intramolecular electron transfer.

Chemical Reactivity and Transformation Mechanisms of 3,10 Dinitrophenanthrene

Electrochemical Reduction Properties and Cyclic Voltammetry Studies

The electrochemical reduction of nitroaromatic compounds, including dinitrophenanthrenes, is a well-established process that typically occurs in a series of single-electron steps. uit.no The electron-deficient nature of the 3,10-dinitrophenanthrene ring system facilitates the acceptance of electrons. Cyclic voltammetry (CV) is a key technique used to study these processes, providing data on reduction potentials. scielo.br

In a typical non-aqueous solvent like dimethylformamide (DMF), the reduction process for a dinitroaromatic compound involves the sequential reduction of the two nitro groups. uit.no The first step is the reversible formation of a radical anion, followed by a second one-electron transfer to form a dianion. The presence of two nitro groups makes the first reduction potential less negative (i.e., easier to reduce) than that of the parent phenanthrene (B1679779) molecule.

The general mechanism can be represented as:

First Reduction: Ar(NO₂)₂ + e⁻ ⇌ [Ar(NO₂)₂]⁻ (Radical anion formation)

Second Reduction: [Ar(NO₂)₂]⁻ + e⁻ ⇌ [Ar(NO₂)₂]²⁻ (Dianion formation)

Table 1: Illustrative Electrochemical Reduction Data for Nitroaromatic Compounds This table presents typical data for related compounds to illustrate the principles of electrochemical reduction, as specific values for 3,10-dinitrophenanthrene are not available.

| Compound | First Reduction Potential (Epc1 vs. Ag/AgI) | Solvent/Electrolyte |

|---|---|---|

| 1-Nitropyrene | -0.61 V | DMF / TEAP |

| 9-Nitroanthracene | -0.84 V | DMF / TEAP |

| 3-Nitrofluoranthene | -0.51 V | DMF / TEAP |

Data sourced from studies on analogous nitro-PAH compounds. scielo.br

The reduction process is generally diffusion-controlled, as confirmed by a linear relationship between the peak current and the square root of the scan rate in CV experiments. d-nb.inforesearchgate.net

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) is a key reaction pathway for electron-poor aromatic rings. wikipedia.orgmasterorganicchemistry.com The nitro groups on 3,10-dinitrophenanthrene act as powerful activating groups for this type of reaction by withdrawing electron density and stabilizing the negatively charged intermediate that forms. chemistrysteps.comlibretexts.org The reaction proceeds via an addition-elimination mechanism. chemistrysteps.com

The general mechanism involves two steps:

Addition: A nucleophile attacks an electron-deficient carbon atom on the aromatic ring, forming a resonance-stabilized carbanion intermediate. libretexts.org This step is typically the rate-determining step. masterorganicchemistry.com

Elimination: A leaving group (often a halide, but in the case of 3,10-dinitrophenanthrene, potentially a displaced nitro group or reaction at an unsubstituted position) is expelled, which restores the aromaticity of the ring.

The resonance-stabilized anionic intermediate formed during an SₙAr reaction is known as a Meisenheimer complex. libretexts.orgwikipedia.org These complexes are crucial reactive intermediates, and in some cases, can be stable enough to be isolated and characterized. scribd.commdpi.com

The formation of a Meisenheimer complex occurs when a nucleophile adds to the electron-deficient phenanthrene ring of 3,10-dinitrophenanthrene. The negative charge of the resulting complex is delocalized across the aromatic system and, importantly, onto the oxygen atoms of the nitro groups. wikipedia.org This delocalization provides significant stabilization.

For 3,10-dinitrophenanthrene, attack by a nucleophile (Nu⁻) at a position bearing a leaving group (or at an unsubstituted carbon) would lead to the formation of a corresponding Meisenheimer complex. The stability of this intermediate is the reason why electron-withdrawing groups activate the ring towards nucleophilic attack. youtube.com

Table 2: Characteristics of Meisenheimer Complexes

| Feature | Description |

|---|---|

| Structure | A cyclohexadienyl anion with sp³-hybridized carbon where the nucleophile has attacked. chemistrysteps.com |

| Stabilization | Resonance delocalization of the negative charge onto electron-withdrawing groups (e.g., NO₂). wikipedia.org |

| Detection | Often characterized by distinct, intense colors and specific signatures in NMR and UV-Vis spectroscopy. mdpi.com |

| Role in SₙAr | Serves as the key intermediate in the addition-elimination mechanism of nucleophilic aromatic substitution. wikipedia.org |

The reaction of 3,10-dinitrophenanthrene with strong nucleophiles, such as potassium methoxide (CH₃OK), exemplifies the SₙAr pathway. Potassium methoxide provides the highly nucleophilic methoxide ion (CH₃O⁻). wikipedia.org The solvent system, often a mixture of dimethyl sulfoxide (DMSO) and methanol, plays a crucial role. DMSO is a polar aprotic solvent that effectively solvates the potassium cation, leaving the methoxide ion highly reactive. kyoto-u.ac.jp

In a reaction with methoxide, the nucleophile would attack the phenanthrene ring to form a Meisenheimer complex. If the attack occurs at a carbon atom bearing a suitable leaving group, a substitution product would be formed. If the attack is at an unsubstituted carbon, the complex may be in equilibrium with the starting materials or undergo other transformations. The specific position of attack is dictated by kinetic and thermodynamic factors, with the nitro groups directing the incoming nucleophile.

The reaction sequence is as follows:

Nucleophilic Attack: The methoxide ion attacks the electron-poor aromatic ring of 3,10-dinitrophenanthrene.

Meisenheimer Complex Formation: An anionic σ-complex (Meisenheimer complex) is formed, with the negative charge delocalized by the two nitro groups.

Product Formation: Depending on the reaction conditions and substrate, this intermediate can either revert to the starting materials or proceed to form a stable product, for instance, through the elimination of a leaving group to yield a methoxy-substituted dinitrophenanthrene.

Structure Activity Relationship Sar Studies of Dinitrophenanthrenes in a Chemical Context

Comparative Analysis of Isomeric Dinitrophenanthrenes and Their Reactivity

Different isomers of dinitrophenanthrene can exhibit vastly different reactivity and biological activity, even though they share the same molecular formula. This isomer-specific behavior underscores the importance of the precise spatial arrangement of the nitro groups. The reactivity of these compounds is largely governed by their susceptibility to enzymatic reduction, a key activation step.

The reduction potential of a nitro group is a crucial factor, but it is not the sole determinant of biological activity. digitellinc.com For example, in a comparative study of dinitrobenzo[a]pyrene isomers, the 3,6-dinitro isomer was found to be a more potent mutagen than the 1,6-dinitro isomer, a difference that could not be explained by their relative reducibility alone. digitellinc.com This suggests that the geometry of the molecule and the accessibility of the nitro groups to metabolic enzymes play a significant role.

The stability of different isomers is determined by a balance of steric and π-conjugative interactions. nih.gov This stability can influence the equilibrium between different conformations and, consequently, the molecule's ability to fit into the active site of an enzyme. The specific positioning of the nitro groups dictates which metabolic pathways are favored, leading to different ultimate reactive species and, therefore, different biological outcomes.

Mechanistic Insights into Biological Interactions through Chemical Structure-Function Relationships (e.g., Activation by Nitroreductase and Acetyltransferase)

The biological effects of dinitrophenanthrenes are not caused by the parent compounds themselves but by their metabolic activation products. This activation is a multi-step process often initiated by nitroreductase enzymes. nih.gov

Nitroreduction: The process begins with the reduction of a nitro group to a nitroso group, followed by further reduction to a hydroxylamino intermediate (N-hydroxyarylamine). nih.gov This is a critical activation step catalyzed by nitroreductase enzymes, which are flavoenzymes that transfer electrons to the nitro group. nih.gov The ease of this reduction is related to the compound's LUMO energy. nih.gov

Esterification: The resulting N-hydroxyarylamine can then undergo O-esterification, often by acetyltransferase enzymes, which use acetyl-CoA to form an N-acetoxyarylamine ester. digitellinc.comnih.gov

Formation of Reactive Ion: This N-acetoxy ester is an unstable intermediate with a good leaving group. It can spontaneously break down to form a highly reactive nitrenium ion. nih.gov

DNA Adduct Formation: The electrophilic nitrenium ion is the ultimate reactive species that can readily attack nucleophilic sites on DNA, primarily the C8 and N2 positions of guanine, to form covalent DNA adducts. digitellinc.com

The structure of the dinitrophenanthrene isomer is crucial in this process. The position of the nitro group influences not only its reduction potential but also the geometry of the resulting hydroxylamino and N-acetoxy intermediates. In silico docking studies have shown that the position of the nitro group significantly affects the distance between the activated metabolite and the target site on DNA. digitellinc.com For example, metabolites of 3-nitro-substituted polycyclic aromatic hydrocarbons (PAHs) may intercalate into DNA in a way that places the reactive nitrogen atom in closer proximity to the guanine base compared to their 1-nitro counterparts, leading to more efficient adduct formation and higher mutagenicity. nih.govdigitellinc.com

Table 2: Metabolic Activation Pathway of Dinitrophenanthrenes

| Step | Enzyme/Process | Intermediate/Product | Structural Influence |

|---|---|---|---|

| 1. Initial Reduction | Nitroreductase | N-hydroxyarylamine | Ease of reduction is influenced by LUMO energy, determined by NO2 position. nih.gov |

| 2. O-Esterification | Acetyltransferase | N-acetoxyarylamine ester | The stability and reactivity of the hydroxylamine are structure-dependent. |

| 3. Heterolysis | Spontaneous | Nitrenium ion | The stability of the resulting nitrenium ion is influenced by the aromatic system. |

| 4. DNA Binding | Covalent bond formation | DNA adduct | The geometry of the intercalated metabolite determines the efficiency of adduct formation. nih.govdigitellinc.com |

Scaffold Analysis for Identifying Core Structural Features

Scaffold analysis is a chemoinformatic method used to identify the core structural frameworks ("scaffolds") within a set of biologically active molecules. researchgate.netnih.gov In the context of dinitrophenanthrenes and related nitroarenes, this analysis helps to pinpoint the key structural features essential for their biological activity.

The phenanthrene (B1679779) ring system itself constitutes the fundamental scaffold. However, it is the specific pattern of substitution on this scaffold that defines its function. For dinitrophenanthrenes, the core structural features required for activity include:

The Polycyclic Aromatic Hydrocarbon (PAH) Core: The flat, multi-ring structure of phenanthrene allows it to intercalate between the base pairs of DNA, which is a prerequisite for adduct formation.

At Least One Nitro Group: The nitro group is the key functional moiety that undergoes metabolic activation to a reactive electrophile. nih.gov

By analyzing libraries of nitro-PAH compounds and their corresponding biological activities, it is possible to identify which scaffolds and substitution patterns are associated with high activity and which are not. nih.gov This information is crucial for predicting the potential effects of untested nitroarenes and for understanding the fundamental chemical requirements for their biological interactions.

Synthetic Utility and Precursor Role of Dinitrophenanthrenes in Material and Supramolecular Chemistry

Role as Intermediates in the Synthesis of Diaminophenanthrenes

The primary synthetic utility of dinitrophenanthrenes lies in their role as precursors to diaminophenanthrenes. The reduction of the nitro groups to primary amines is a fundamental transformation that unlocks the potential of the phenanthrene (B1679779) scaffold for further functionalization.

A well-documented example illustrating this process is the synthesis of 3,6-diaminophenanthrene from its corresponding dinitro precursor. researchgate.netmdpi.comresearchgate.net This transformation is a critical step in the synthesis of more complex molecular structures. The reduction of the nitro groups can be challenging due to the potential instability of the resulting diaminophenanthrene. mdpi.com Researchers have explored various reducing agents to achieve this conversion effectively.

Table 1: Methods for the Reduction of Dinitrophenanthrenes

| Reagent | Observations | Outcome | Reference |

|---|---|---|---|

| Hydrazine Hydrate (NH₂NH₂·H₂O) and Palladium on Carbon (Pd/C) | Led to reduction but also significant decomposition. | Low yield of desired diamine. | mdpi.com |

| Sodium Borohydride (NaBH₄) and Nickel(II) Chloride (NiCl₂) | Caused reduction but also substantial decomposition, even with short reaction times. | Low yield of desired diamine. | mdpi.com |

While mild reduction methods were tested for 3,6-dinitrophenanthrene, they resulted in significant decomposition. mdpi.com The resulting 3,6-diaminophenanthrene is often used immediately in the next synthetic step without extensive purification due to its instability. mdpi.comresearchgate.net This highlights the reactive nature of the diaminophenanthrene intermediate and the necessity of carefully planned synthetic sequences. The synthesis of 9,10-diaminophenanthrene dihydrochloride (B599025) has also been achieved via the reduction of phenanthrene-9,10-dione oxime using tin(II) chloride in ethanol (B145695) and hydrochloric acid. chemicalbook.com

Application as Molecular Scaffolds in Anion Receptor Synthesis

Once synthesized, diaminophenanthrenes serve as rigid and pre-organized scaffolds for the construction of anion receptors. The amino groups provide convenient handles for introducing binding motifs, such as ureas or thioureas, which are capable of forming hydrogen bonds with anionic guests. researchgate.netmdpi.com

The phenanthrene backbone at the 3- and 6-positions provides a binding site with a suitable size to accommodate anions like phosphate (B84403) (H₂PO₄⁻). mdpi.com Molecular modeling suggests that this scaffold allows for a good orientation of the binding moieties and helps prevent intramolecular hydrogen bonding between the two urea (B33335) groups, thereby enhancing the receptor's affinity for the target anion. mdpi.com

In a specific application, 3,6-diaminophenanthrene was reacted with 3,5-bis(trifluoromethyl)phenyl isocyanate to yield a novel bis-urea anion receptor. mdpi.comresearchgate.net The resulting receptor, 1,1′-(phenanthrene-3,6-diyl)bis(3-(3,5-bis(trifluoromethyl)phenyl)urea), demonstrated interactions with different anions, showcasing the utility of the dinitrophenanthrene-derived scaffold in supramolecular chemistry. researchgate.netmdpi.com The synthesis of such receptors is significant given the important role of anions in biological and environmental systems. researchgate.netresearchgate.netdntb.gov.ua

Utility as Building Blocks for Supramolecular Architectures

The concept of using well-defined molecular components as "building blocks" for the bottom-up construction of larger, functional supramolecular architectures is a cornerstone of modern chemistry. mdpi.comrsc.org Dinitrophenanthrenes, through their conversion to diaminophenanthrenes, provide access to such valuable building blocks. researchgate.netdntb.gov.ua

The rigid phenanthrene unit ensures that the resulting supramolecular structures have a predictable geometry. The amino groups, or derivatives thereof, can be programmed to participate in specific non-covalent interactions, such as hydrogen bonding, to direct the self-assembly process. The convenient synthesis of the 3,6-diaminophenanthrene building block is expected to enable further applications in materials science and supramolecular chemistry. researchgate.netdntb.gov.ua

While the full potential of dinitrophenanthrene-derived building blocks is still being explored, related systems demonstrate the power of this approach. For instance, 9,10-dihydro-9,10-diboraanthracene, a phenanthrene analogue, has been used as a building block for creating luminescent conjugated polymers through hydroboration polymerization. nih.gov This highlights the versatility of the core phenanthrene structure in constructing extended, functional materials.

Integration into Optoelectronic Materials and Fluorescent Derivatives

Phenanthrene and its derivatives are of great interest to materials scientists due to their inherent photochemical, photoconducting, and electroluminescent properties. academie-sciences.fracademie-sciences.fr These properties make them promising candidates for use in organic light-emitting diodes (OLEDs). academie-sciences.fracademie-sciences.fr The transformation of dinitrophenanthrenes into various functionalized derivatives is a key strategy for developing new optoelectronic materials.

By converting the nitro groups to amines, the phenanthrene core can be further modified to create a wide range of fluorescent molecules. For example, new phenanthrene derivatives bearing cyano groups have been prepared and investigated for their optical properties. academie-sciences.fr These compounds exhibit strong UV-vis absorption and have relatively high electron affinity, suggesting they could be good candidates for electron-injection or hole-blocking layers in OLEDs. academie-sciences.fr

Furthermore, the phenanthrene scaffold has been incorporated into fluorescent dyads for sensing applications. A phenanthrene-rhodamine dyad has been synthesized and shown to function as a ratiometric sensor for pH. rsc.org Patents have also been filed for novel dihydrophenanthrene-cyanine and dihydrophenanthrene-squaraine fluorescent compounds, which can be excited by a broad range of wavelengths and are suitable for applications like flow cytometry. google.com These examples underscore the potential for dinitrophenanthrene to serve as a versatile starting point for the synthesis of advanced fluorescent and optoelectronic materials.

Application of Related Dinitrophenanthrenequinones as Photocatalysts in Organic Transformations

Phenanthrenequinones, which can be derived from phenanthrene precursors, belong to the broader class of aromatic quinones that are known to be photochemically active. Anthraquinones, for example, are well-studied as redox-active electron transfer mediators and organic photosensitizers in photocatalysis. nih.gov They can address common issues in conventional semiconductor photocatalysts, such as low light utilization and inefficient charge separation. nih.gov

The general mechanism for many organic photocatalysts involves the absorption of light to form an excited state. This excited state can then participate in electron transfer processes, generating reactive radical species that drive organic transformations. nih.govcardiff.ac.uk For instance, peri-xanthenoxanthene (PXX), an inexpensive organic dye, has been shown to be a highly reducing photocatalyst upon excitation, capable of activating a wide range of substrates for radical reactions. cardiff.ac.uk

While direct applications of dinitrophenanthrenequinones as photocatalysts are not extensively detailed, the photocatalytic degradation of other nitroaromatic compounds like 2,4-dinitrophenol (B41442) (2,4-DNP) has been investigated. nih.govresearchgate.net These studies show that nitro-containing aromatic compounds can be substrates in photocatalytic processes, often involving semiconductor photocatalysts like TiO₂. nih.gov Given the established photocatalytic activity of quinone structures and the reactivity of nitroaromatics, dinitrophenanthrenequinones represent a class of compounds with potential for development as novel organic photocatalysts for synthetic transformations.

Future Research Directions and Unexplored Avenues for 3,10 Dinitrophenanthrene

Development of Novel and Green Synthetic Strategies

The synthesis of specific isomers of dinitrophenanthrenes, such as the 3,10-derivative, often involves harsh conditions and can lead to complex mixtures of products that are difficult to separate. nih.gov Future research should prioritize the development of more efficient, selective, and environmentally benign synthetic methodologies.

Novel Synthetic Approaches: Traditional synthesis often relies on the direct nitration of phenanthrene (B1679779), which is notoriously difficult to control. nih.gov Future strategies could explore modern catalytic systems. For instance, palladium-catalyzed pericyclic reactions and copper-catalyzed cross-coupling of N-tosylhydrazones with terminal alkynes have emerged as powerful methods for constructing the phenanthrene core. nih.govacs.orgresearchgate.net Adapting these methods to appropriately substituted precursors could provide regioselective routes to the 3,10-dinitrophenanthrene skeleton, avoiding the challenges of direct nitration.

Green Chemistry Initiatives: The principles of green chemistry are paramount for modern synthetic chemistry. Traditional nitration often employs strong acids and hazardous reagents, generating significant waste. rsc.orgrsc.org Future research should focus on greener alternatives. Mechanochemical methods, which use ball milling to conduct reactions with minimal solvent, have been successfully applied to the nitration of arenes and represent a promising sustainable approach. rsc.orgrsc.org Another avenue is photochemical nitration, which can proceed under milder conditions using UV radiation. researchgate.net Exploring these techniques for the synthesis of 3,10-dinitrophenanthrene could significantly reduce the environmental impact.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Core Construction | High regioselectivity, milder reaction conditions, functional group tolerance. | Design of precursors for palladium or copper catalysis to form the 3,10-substituted phenanthrene. |

| Mechanochemical Nitration | Reduced solvent usage, enhanced safety, potential for high yields and selectivity. rsc.orgrsc.org | Optimization of catalysts and grinding conditions for polycyclic aromatic hydrocarbons. |

| Photochemical Nitration | Milder conditions, avoidance of strong acids, use of light as a "green" reagent. researchgate.net | Investigating photosensitizers and reaction media to control isomer distribution. |

Advanced Computational Modeling and Spectroscopic Simulations

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules like 3,10-dinitrophenanthrene, guiding experimental work and providing fundamental insights into its electronic structure.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict a wide range of molecular properties. mdpi.comresearchgate.net For 3,10-dinitrophenanthrene, future computational studies should focus on:

Molecular Geometry and Stability: Optimizing the ground-state geometry to understand the planarity and orientation of the nitro groups. researchgate.net

Electronic Properties: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict its electrochemical behavior and reactivity. nih.gov

Reactivity Indices: Using conceptual DFT to predict sites for electrophilic and nucleophilic attack, which is crucial for planning chemical transformations. acs.org

Spectroscopic Simulations: Simulating spectroscopic data can aid in the characterization of 3,10-dinitrophenanthrene and its derivatives.

NMR Spectroscopy: Calculating theoretical ¹H and ¹³C NMR chemical shifts to assist in structure elucidation and the analysis of complex reaction mixtures. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum, helping to interpret experimental data and understand the electronic transitions involved. nih.govresearchgate.net This is particularly relevant for potential applications in optoelectronics.

| Computational Method | Target Properties for 3,10-Dinitrophenanthrene | Potential Impact |

| DFT Geometry Optimization | Bond lengths, bond angles, dihedral angles of nitro groups. researchgate.net | Understanding steric effects and molecular planarity. |

| DFT Frontier Orbitals | HOMO-LUMO gap, electron affinity, ionization potential. nih.govmdpi.com | Predicting redox potentials and electronic transitions. |

| TD-DFT Simulations | UV-Vis absorption wavelengths and oscillator strengths. nih.govresearchgate.net | Aiding in the interpretation of experimental spectra and guiding materials design. |

| NMR Chemical Shift Calculations | ¹H and ¹³C chemical shifts for all unique nuclei. researchgate.net | Assisting in unambiguous structural assignment of synthetic products. |

Exploration of New Chemical Transformations and Functionalization

The two nitro groups in 3,10-dinitrophenanthrene are versatile functional handles that can be transformed into a variety of other substituents, opening the door to a rich derivative chemistry.

Reduction to Amino Groups: The reduction of nitro groups to amines is a fundamental transformation. The resulting 3,10-diaminophenanthrene would be a valuable building block. For example, 3,6-diaminophenanthrene has been used as a scaffold for anion receptors. researchgate.net Future research could explore the selective reduction of one nitro group over the other, leading to aminonitrophenanthrenes, which would be valuable for synthesizing push-pull systems.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of nitro groups activates the aromatic ring towards nucleophilic attack. wikipedia.orgyoutube.com While 3,10-dinitrophenanthrene does not have a leaving group at a position activated by both nitro groups (ortho/para), the high electron deficiency of the ring could still facilitate nucleophilic aromatic substitution of hydrogen (SNArH) under specific conditions, allowing for direct C-C, C-N, or C-O bond formation. researchgate.net

Cross-Coupling Reactions: To engage in modern cross-coupling reactions, the dinitrophenanthrene core would first need to be halogenated. Subsequent palladium- or copper-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira) could then be used to append a wide array of functional groups, including aryl, alkyl, and alkynyl moieties, dramatically expanding the available chemical space. wikipedia.org

Design and Synthesis of Functional Materials and Chemical Probes Utilizing the Phenanthrene Core

The rigid, planar, and π-conjugated structure of the phenanthrene core makes it an excellent scaffold for the development of functional organic materials and chemical sensors.

Fluorescent Probes: Phenanthrene derivatives are known for their intriguing electronic and optical properties and have been successfully employed as fluorescent probes. nih.govresearchgate.net For instance, phenanthrene-based sensors have been developed for the detection of metal ions like Cu²⁺. rsc.org The electron-withdrawing nitro groups of 3,10-dinitrophenanthrene would significantly influence the photophysical properties of the phenanthrene core. Its reduction product, 3,10-diaminophenanthrene, could serve as a platform for developing new "turn-on" fluorescent sensors for ions and small molecules.

Organic Electronics: The phenanthrene moiety is utilized in materials for organic light-emitting diodes (OLEDs) due to its blue fluorescence and good charge transport properties. academie-sciences.fr While the nitro groups themselves might act as fluorescence quenchers, their conversion to other functional groups could lead to novel materials with tailored electronic properties. Exploring the synthesis of polymers and microparticles incorporating the 3,10-disubstituted phenanthrene unit could lead to new materials for optoelectronic applications. acs.orgacs.org

| Application Area | Rationale for Using Phenanthrene Core | Future Direction for 3,10-Dinitrophenanthrene Derivatives |

| Fluorescent Sensors | High quantum yield, sensitivity to microenvironment, rigid scaffold. nih.govresearchgate.netnih.gov | Conversion to amino derivatives to create fluorophores for sensing metal ions or anions. rsc.orgresearchgate.net |

| Organic Electronics | Blue fluorescence, high energy bandgap, good carrier transport. academie-sciences.fr | Functionalization via cross-coupling to tune HOMO/LUMO levels for OLEDs or organic semiconductors. |

| Functional Polymers | Rigid backbone imparts desirable thermal and mechanical properties. | Incorporation of the 3,10-diaminophenanthrene monomer into polyamides or polyimides for high-performance materials. |

Q & A

Q. What are the recommended synthetic routes for 3,10-Dinitrophenanthrene, and how can purity be optimized?

Methodological Answer: Synthesis typically involves nitration of phenanthrene derivatives under controlled conditions. A validated approach adapts methods from analogous compounds, such as the Bacon and Lindsay procedure for 3,6-Dinitrophenanthrene, which employs stepwise nitration with nitric acid and sulfuric acid. Key steps include maintaining low temperatures (0–5°C) to prevent over-nitration and using column chromatography for purification. HRMS (e.g., observed m/z 301.0470 vs. calculated 301.0455 for C₁₄H₉N₂O₆⁺) and NMR spectroscopy are critical for verifying product identity and purity .

Q. What spectroscopic and analytical techniques are essential for characterizing 3,10-Dinitrophenanthrene?

Methodological Answer:

- 1H NMR and 13C NMR : Peaks at δ 8.28 (d, J = 8.4 Hz, 2H) in 1H NMR and δ 191.55 (carbonyl/nitro-associated carbons) in 13C NMR confirm nitro group positioning and aromatic backbone integrity.

- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., C₁₄H₈N₂O₄, MW 268.24) with <2 ppm error thresholds.

- XRD/UV-Vis : Complementary techniques like X-ray diffraction or UV spectroscopy (e.g., λmax shifts in phenanthrenequinone analogs) resolve structural ambiguities .

Q. What safety protocols are critical when handling 3,10-Dinitrophenanthrene?

Methodological Answer: Toxicity data indicate mutagenic risks (mic-sat 1 nmol/plate in Ames tests) and thermal decomposition hazards (emission of NOx). Protocols include:

- Use of fume hoods and PPE (nitrile gloves, lab coats).

- Storage in airtight containers away from heat sources.

- Disposal via certified hazardous waste channels. Regular monitoring with GC-MS can detect airborne contaminants .

Advanced Research Questions

Q. How can conflicting spectral data during characterization be systematically resolved?

Methodological Answer: Discrepancies (e.g., unexpected NMR splitting patterns) require:

- Computational Validation : Density Functional Theory (DFT) simulations predict NMR chemical shifts and compare them with experimental data.

- Isotopic Labeling : Use of deuterated analogs (e.g., phenanthrene-d10) to isolate signal interference.

- Cross-Technique Correlation : Align HRMS, IR, and XRD results to confirm structural consistency. Contradictions should be reported transparently, avoiding data manipulation .

Q. What environmental sampling and quantification methods are robust for 3,10-Dinitrophenanthrene detection?

Methodological Answer:

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges concentrates analytes from water/soil matrices.

- GC-MS Analysis : Use deuterated internal standards (e.g., phenanthrene-d10) for calibration. Limit of detection (LOD) can reach 0.1 µg/L with selected ion monitoring (SIM).

- Quality Control : Spike recovery tests (85–115%) and inter-laboratory validation ensure reproducibility. Environmental degradation studies should track nitro-reduction byproducts .

Q. How can computational models predict the reactivity and environmental fate of 3,10-Dinitrophenanthrene?

Methodological Answer:

- DFT/Molecular Dynamics : Simulate electrophilic attack sites (e.g., nitro group reactivity) and photodegradation pathways.

- QSAR Models : Correlate substituent positions with toxicity (e.g., LD50 predictions based on nitro orientation).

- Environmental Persistence : Use EPI Suite to estimate half-life in soil/water, validated against experimental microcosm data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.